4-(Cycloheptylamino)-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cycloheptylamino)-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde: is a chemical compound with the following properties:
IUPAC Name: 4-(cycloheptylamino)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Molecular Formula: CHNOS
Molecular Weight: 282.37 g/mol
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:: Industrial-scale production methods involve optimizing the synthetic routes for efficiency, yield, and purity.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation to form the aldehyde group.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents: Potassium permanganate (KMnO), acid catalysts, and reducing agents.
Major Products: The aldehyde form is the major product.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Research on its pharmacological properties (e.g., antimicrobial activity).
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.
Comparison with Similar Compounds
Similar Compounds: Other pyrimidine derivatives (e.g., 2-methylthio-4,6-diaminopyrimidine).
Uniqueness: The cycloheptylamine substituent sets it apart from simpler pyrimidines.
Remember that research in this field is ongoing, and new findings may emerge.
Properties
Molecular Formula |
C13H19N3OS |
---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
4-(cycloheptylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C13H19N3OS/c1-18-13-14-8-10(9-17)12(16-13)15-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,14,15,16) |
InChI Key |
IHGUPEYAGNJXGX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCCCCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.